molecular formula C19H15F2NO5 B2796305 (5-(2,4-二氟苯基)异噁唑-3-基)甲基-2-(2-甲氧基苯氧基)乙酸酯 CAS No. 1021060-30-9

(5-(2,4-二氟苯基)异噁唑-3-基)甲基-2-(2-甲氧基苯氧基)乙酸酯

货号 B2796305
CAS 编号: 1021060-30-9
分子量: 375.328
InChI 键: MDRAKVULOHGKSP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-(2-methoxyphenoxy)acetate” is a chemical compound with the molecular formula C19H15F2NO5 and a molecular weight of 375.328. It belongs to the family of isoxazole, a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives have been found to have a wide spectrum of biological activities and therapeutic potential .


Molecular Structure Analysis

The molecular structure of isoxazole consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions . The substitution of various groups on the isoxazole ring imparts different activity .


Chemical Reactions Analysis

Isoxazole derivatives have been synthesized as EPAC antagonists . The structure-activity relationship (SAR) studies revealed that further modifications at the 3-positions, 4-positions, 5-positions of the phenyl scaffold and the 5-position of the isoxazole ring could lead to potential EPAC1 and EPAC2 inhibitors .

科学研究应用

晶体学和结构分析

对相关化合物的研究证明了晶体学在理解分子构象和相互作用中的效用。例如,对2-[5-(2-羟基苯基)-2H-四唑-2-基]乙酸甲酯的研究突出了通过晶体学技术对四唑衍生物的结构阐明,揭示了异构产物及其构型(Lee, Ryu, & Lee, 2017)。这种方法可用于分析“(5-(2,4-二氟苯基)异恶唑-3-基)甲基2-(2-甲氧基苯氧基)乙酸酯”的晶体结构,深入了解其物理性质和潜在的材料应用。

光谱发光性质

对相关化合物的光谱发光性质的研究,例如2-(2,6-二氟苯基)-5-苯基-[2-乙酰(苯甲酰)氧基苯基]-1,3,4-恶二唑,可以告知目标化合物的潜在光学应用。这些研究探索了恶二唑衍生物的荧光和光稳定性特性,表明可能在光学材料和荧光探针中使用(Mikhailov et al., 2018)

合成方法

对异恶唑衍生物的合成和功能化研究,例如具有抗菌和细胞毒性特性的新型改性嘧菌酯衍生物的开发,为可应用于目标化合物的合成方法提供了基础(Sridhara et al., 2011)。这些方法对于探索“(5-(2,4-二氟苯基)异恶唑-3-基)甲基2-(2-甲氧基苯氧基)乙酸酯”的化学反应性和潜在生物活性至关重要。

生物学应用

尽管没有发现对“(5-(2,4-二氟苯基)异恶唑-3-基)甲基2-(2-甲氧基苯氧基)乙酸酯”的生物学应用的直接研究,但对结构相关化合物(如恶二唑和异恶唑啉衍生物)的研究表明了潜在的抗菌、抗真菌和细胞毒活性。这些发现表明,进一步研究目标化合物的生物活性可能是富有成效的(Kaya et al., 2017)

未来方向

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .

属性

IUPAC Name

[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(2-methoxyphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2NO5/c1-24-16-4-2-3-5-17(16)25-11-19(23)26-10-13-9-18(27-22-13)14-7-6-12(20)8-15(14)21/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDRAKVULOHGKSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)OCC2=NOC(=C2)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-(2-methoxyphenoxy)acetate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。